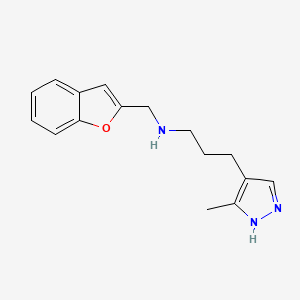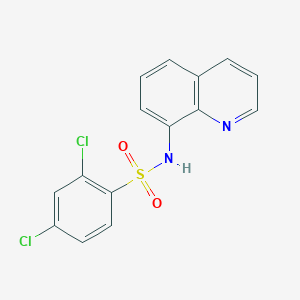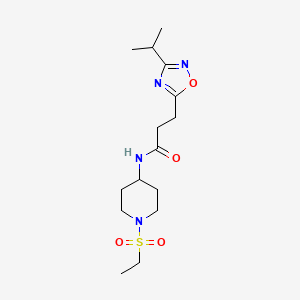![molecular formula C22H29ClN2O2 B7497485 2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7497485.png)
2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide, also known as AOA, is a synthetic compound that has been extensively studied for its potential application in various scientific research fields.
作用机制
The exact mechanism of action of 2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide is not fully understood, but it is believed to act through multiple pathways. 2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase, which is involved in the metabolism of endocannabinoids. 2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide has also been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Additionally, 2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide has been shown to activate the peroxisome proliferator-activated receptor gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of the immune response, and the regulation of glucose and lipid metabolism. 2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide has also been shown to have neuroprotective effects and as a potential treatment for neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of 2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide is its potential application in various scientific research fields, including cancer research, neuroscience, and immunology. Additionally, 2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide has been shown to have low toxicity and high selectivity for its target enzymes. However, one of the limitations of 2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide is its relatively low solubility in water, which can make it difficult to use in some lab experiments.
未来方向
There are several future directions for the study of 2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide. One future direction is the further investigation of its potential application in cancer research, including the development of 2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide-based therapies for cancer treatment. Another future direction is the investigation of its potential application in neurodegenerative diseases, including the development of 2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide-based therapies for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, the investigation of the potential use of 2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide in immunology and metabolic disorders is also a future direction for research.
合成方法
2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide can be synthesized through a multistep process involving the reaction of adamantane with 4-chlorobenzylamine, followed by the reaction of the resulting intermediate with ethyl 2-bromoacetate. The final product is obtained through the hydrolysis of the ethyl ester.
科学研究应用
2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide has been studied for its potential application in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, 2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide has been studied for its potential neuroprotective effects and as a potential treatment for neurodegenerative diseases. In immunology, 2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide has been shown to modulate the immune response and as a potential treatment for autoimmune diseases.
属性
IUPAC Name |
2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2/c1-25(14-15-2-4-19(23)5-3-15)21(27)13-24-20(26)12-22-9-16-6-17(10-22)8-18(7-16)11-22/h2-5,16-18H,6-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHCIXHLNRHQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)CNC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(tert-butylamino)-2-oxoethyl]-N-methyl-2-thiophen-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7497414.png)
![Furan-3-yl-[4-[(5-methylfuran-2-yl)methylamino]piperidin-1-yl]methanone](/img/structure/B7497422.png)
![N-[(2-cyclopentyloxypyridin-4-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B7497424.png)

![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7497439.png)

![N-benzyl-2-[(4-sulfamoylphenyl)sulfonylamino]acetamide](/img/structure/B7497448.png)
![N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7497459.png)

![N-[(3-methoxyphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7497469.png)
![N-[(3-methoxyphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7497474.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B7497482.png)
![N-[(3,5-difluorophenyl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7497498.png)